molecular formula C23H21N3O4S B2422901 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-23-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2422901
CAS No.: 941902-23-4
M. Wt: 435.5
InChI Key: KQWMVESJPWQBRM-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a sulfonyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common method starts with the formation of the benzimidazole core, which can be synthesized from an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The resulting benzimidazole derivative is then coupled with a phenyl group through a series of reactions involving sulfonylation and amidation to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to its combination of a benzimidazole core with a sulfonyl propanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-30-18-10-12-19(13-11-18)31(28,29)15-14-22(27)24-17-8-6-16(7-9-17)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMVESJPWQBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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